molecular formula C16H17Cl2NO B1424642 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride CAS No. 1219976-97-2

3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride

Cat. No. B1424642
CAS RN: 1219976-97-2
M. Wt: 310.2 g/mol
InChI Key: JHWIHRKEVMXZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride is a chemical compound with the CAS number 1219976-97-2 . It is also known by its MDL number, MFCD13560847 .


Molecular Structure Analysis

The molecular formula of this compound is C16H17Cl2NO . The exact molecular structure is not provided in the search results.

Scientific Research Applications

Blood Platelet Aggregation Inhibition

  • A study by Grisar et al. (1976) investigated compounds related to 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride, particularly focusing on their ability to inhibit ADP-induced aggregation of blood platelets. One compound, identified as RMI 14 133A, effectively inhibited platelet aggregation and was selected from a large series of synthesized compounds, demonstrating the potential therapeutic implications of these chemicals in blood clotting disorders or cardiovascular diseases (Grisar et al., 1976).

Antioxidant Activity

  • Tumosienė et al. (2019) synthesized derivatives of a similar compound and evaluated their antioxidant activities. The study found that several of these compounds showed potent antioxidant activity, with some being more effective than ascorbic acid. This suggests potential applications in mitigating oxidative stress-related diseases (Tumosienė et al., 2019).

Vasodilator Drug Applications

  • A study on Buflomedil hydrochloride, which shares a structural similarity with the compound , showed its use as a vasodilator drug. This suggests potential applications of 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride in treating conditions requiring vasodilation (Ravikumar & Sridhar, 2006).

Synthesis of Pyrrolidines

  • Pyrrolidines, including those structurally similar to the compound , are important in medicine and industry, such as in dyes and agrochemicals. A study by Żmigrodzka et al. (2022) on the synthesis of pyrrolidines via [3+2] cycloaddition showcases the potential for synthesizing various derivatives for diverse applications (Żmigrodzka et al., 2022).

Ligand for Metal Complexes

  • Singh et al. (2003) explored the use of compounds with a pyrrolidine ring, like the one , as ligands in metal complexes. This indicates potential applications in coordination chemistry and materials science (Singh et al., 2003).

Spectroscopic Identification and Derivatization

  • Nycz et al. (2016) identified novel hydrochloride salts of cathinones, including those with a pyrrolidine structure. This highlights the importance of such compounds in analytical chemistry, particularly in identifying and characterizing new psychoactive substances (Nycz et al., 2016).

Electropolymerization and Conducting Polymers

  • Sotzing et al. (1996) researched the electropolymerization of bis(pyrrol-2-yl) arylenes, indicating the potential use of pyrrolidine-based compounds in the creation of conducting polymers for electronic applications (Sotzing et al., 1996).

properties

IUPAC Name

3-(2-chloro-4-phenylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO.ClH/c17-15-10-13(12-4-2-1-3-5-12)6-7-16(15)19-14-8-9-18-11-14;/h1-7,10,14,18H,8-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWIHRKEVMXZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride

CAS RN

1219976-97-2
Record name Pyrrolidine, 3-[(3-chloro[1,1′-biphenyl]-4-yl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride
Reactant of Route 4
3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.